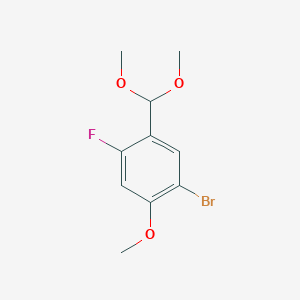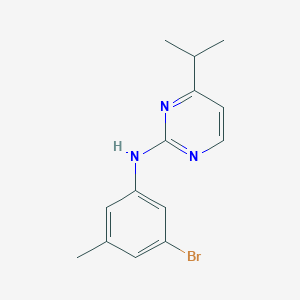
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylphenylamine and 4-propan-2-ylpyrimidine-2-amine as the primary starting materials.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the amine group of 3-bromo-5-methylphenylamine and the pyrimidine ring. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the functional groups on the phenyl or pyrimidine rings.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at 0-5°C.
Substitution: Nucleophiles like methylamine (CH3NH2) in ethanol (C2H5OH) at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-ol.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(3-substituted-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-ethylpyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-isopropylpyrimidin-2-amine
Uniqueness
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is unique due to the specific substitution pattern on the phenyl and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propan-2-yl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H16BrN3 |
|---|---|
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16BrN3/c1-9(2)13-4-5-16-14(18-13)17-12-7-10(3)6-11(15)8-12/h4-9H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
WYTMZZPYUHQLKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
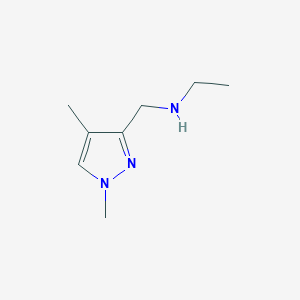
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)




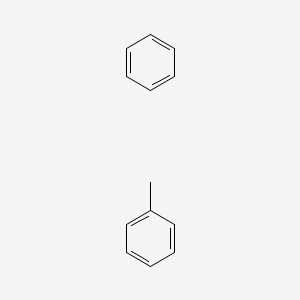

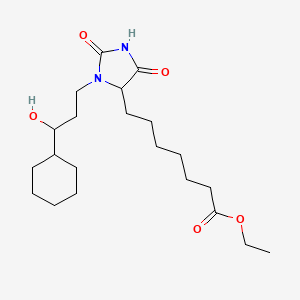
![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)


